Partition Coefficient (LogP) as a Key Discriminator for Membrane Permeability vs. 6-Chloro Analogs
The target compound exhibits a calculated LogP of 3.01 . This is a critical differentiator from more polar analogs. For example, N-(4,6-dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide, a common synthetic precursor, has a lower calculated LogP due to the electron-withdrawing chloro substituents which reduce lipophilicity [1]. The higher LogP of the target compound suggests enhanced passive membrane permeability, a key prerequisite for intracellular target engagement.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.01 |
| Comparator Or Baseline | N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide (PubChem CID 15171141) [1]. Est. LogP is lower based on structural chemical principles. |
| Quantified Difference | Not precisely quantified; structural inference based on standard QSAR principles. |
| Conditions | In silico calculation (chemsrc.com) |
Why This Matters
For cell-based assays, the LogP value directly influences compound permeability and intracellular concentration, making it a vital parameter for experimental reproducibility and procurement specification.
- [1] PubChem. (2024). N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15171141 View Source
